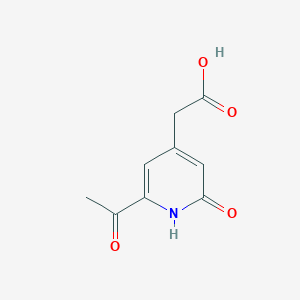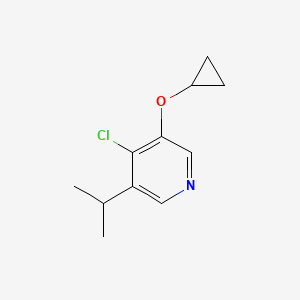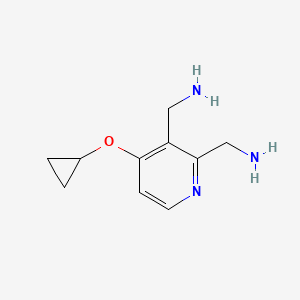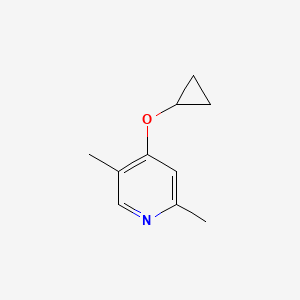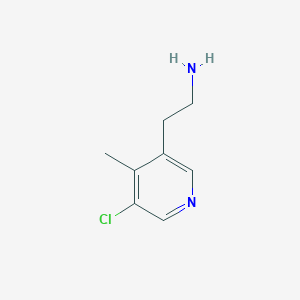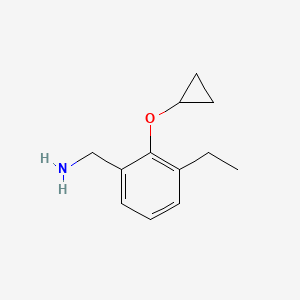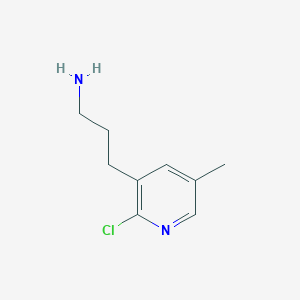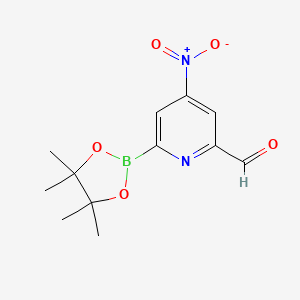
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester: is a boronic ester derivative with the molecular formula C12H15BN2O5 and a molecular weight of 278.07 g/mol . This compound is part of the broader class of boronic esters, which are highly valuable in organic synthesis due to their versatility and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic esters, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl-substituted products depending on the coupling partner.
Applications De Recherche Scientifique
Chemistry: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery and as enzyme inhibitors. They can form reversible covalent bonds with diols, making them useful in the design of sensors and therapeutic agents .
Industry: In the industrial sector, boronic esters are used in the production of polymers, agrochemicals, and electronic materials. Their ability to undergo various chemical transformations makes them valuable intermediates in manufacturing processes .
Mécanisme D'action
The mechanism by which (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzymes or alter the function of biological molecules, making it useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- Arylboronic acids and esters
Uniqueness: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a formyl and a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C12H15BN2O5 |
|---|---|
Poids moléculaire |
278.07 g/mol |
Nom IUPAC |
4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BN2O5/c1-11(2)12(3,4)20-13(19-11)10-6-9(15(17)18)5-8(7-16)14-10/h5-7H,1-4H3 |
Clé InChI |
XDEXUSQLGPDNRJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





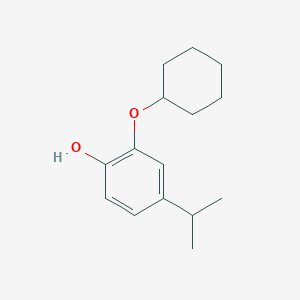
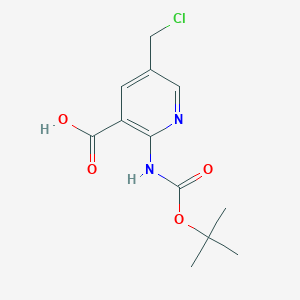
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
